Bis-homotris

Beschreibung

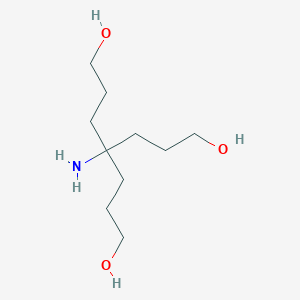

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-4-(3-hydroxypropyl)heptane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3/c11-10(4-1-7-12,5-2-8-13)6-3-9-14/h12-14H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACQKMWYOKGLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCO)(CCCO)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399197 | |

| Record name | Bis-homotris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116747-79-6 | |

| Record name | Bis-homotris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4-(3-hydroxypropyl)-1,7-heptanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis-homotris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-homotris, scientifically known as 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol, is a trifunctional amino alcohol that has garnered interest as a versatile building block in supramolecular chemistry and drug delivery. Its unique architecture, featuring a central primary amine and three radiating hydroxyl-terminated arms, provides a scaffold for the construction of complex macromolecules, most notably dendrimers. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile. We will delve into the practical applications of this molecule, particularly its role as a foundational component in the development of novel drug delivery systems, and provide detailed experimental protocols for its synthesis and characterization.

Introduction: The Architectural Significance of this compound

In the landscape of molecular design, the ability to create well-defined, three-dimensional structures is paramount for advancements in materials science and medicine. This compound emerges as a key player in this field, offering a unique trifunctional platform. The central primary amine serves as a reactive handle for a variety of chemical transformations, while the three primary hydroxyl groups provide sites for further functionalization or for imparting hydrophilicity to larger constructs.

This guide will explore the chemical intricacies of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its reactivity and utility. As drug development professionals and researchers, a thorough grasp of these properties is essential for harnessing the full potential of this intriguing molecule.

Synthesis of this compound: A Step-by-Step Protocol

The most convenient and widely cited synthesis of this compound was developed by Newkome and his colleagues. This four-step procedure, starting from readily available materials, provides a high-yield route to this valuable building block.

Experimental Protocol: Synthesis of 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol

Step 1: Michael Addition

-

In a round-bottom flask equipped with a magnetic stirrer, nitroethane is reacted with three equivalents of acrylonitrile in the presence of a catalytic amount of a strong base (e.g., Triton B).

-

The reaction is typically carried out in a suitable solvent such as dioxane or acetonitrile at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized, and the product, a tris(cyanoethyl)nitromethane derivative, is extracted and purified.

Step 2: Hydrolysis of Nitriles

-

The tris(cyanoethyl)nitromethane from the previous step is subjected to acidic hydrolysis.

-

Concentrated hydrochloric acid is typically used, and the mixture is refluxed until the nitrile groups are completely converted to carboxylic acid groups.

-

The resulting tricarboxylic acid is then isolated and purified.

Step 3: Reduction of the Nitro Group

-

The nitro group of the tricarboxylic acid is reduced to a primary amine.

-

Catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon is a common method.

-

The reaction is performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.

Step 4: Reduction of Carboxylic Acids

-

The final step involves the reduction of the three carboxylic acid groups to primary alcohols.

-

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) is used.

-

The reaction is carried out in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Careful workup is required to quench the excess reducing agent and isolate the final product, this compound.

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol | |

| Synonyms | This compound | |

| CAS Number | 116747-79-6 | |

| Molecular Formula | C₁₀H₂₃NO₃ | |

| Molecular Weight | 205.29 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 108-110 °C | |

| Boiling Point | 220-235 °C at 0.5 mmHg | |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound. Below are the expected spectroscopic data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the methylene groups adjacent to the hydroxyl groups would appear as triplets, while the methylene groups further from the functional groups would exhibit more complex splitting patterns. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. Distinct signals are expected for the carbon bearing the amino group, the methylene carbons adjacent to the hydroxyl and amino groups, and the other methylene carbons in the alkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹, corresponding to the primary amine. This may overlap with the O-H stretch.

-

C-H stretch: Strong bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.

-

C-N stretch: A medium to weak band in the region of 1000-1250 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 205 may be observed, although it might be weak due to fragmentation. Common fragmentation pathways would involve the loss of water, hydroxyl radicals, and cleavage of the carbon-carbon bonds.

Chemical Reactivity: A Trifunctional Hub

The chemical reactivity of this compound is dictated by its three functional groups: a primary amine and three primary hydroxyl groups. This trifunctionality allows for a wide range of chemical modifications, making it a versatile scaffold.

Figure 2: Reactivity overview of this compound.

Reactions of the Primary Amine

The primary amine in this compound is a nucleophilic center and readily undergoes reactions typical of primary amines:

-

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. This reaction is fundamental for attaching various molecular entities to the core of this compound.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. The extent of alkylation can be controlled by stoichiometry and reaction conditions.

-

Schiff Base Formation: Condensation with aldehydes and ketones forms imines (Schiff bases), which can be further reduced to secondary amines.

Reactions of the Hydroxyl Groups

The three primary hydroxyl groups are also nucleophilic and can participate in a variety of reactions:

-

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides forms esters. This is a common strategy for attaching drug molecules or other functional groups to the periphery of this compound-based structures.

-

Etherification: Under appropriate conditions (e.g., Williamson ether synthesis), the hydroxyl groups can be converted to ethers.

-

Protection/Deprotection: The hydroxyl groups can be protected with various protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at the amine center, followed by deprotection to regenerate the hydroxyls.

Applications in Drug Development: A Scaffold for Innovation

The unique trifunctional nature of this compound makes it an ideal building block for the construction of dendrimers and other highly branched macromolecules. These structures have shown significant promise in drug delivery applications.

Dendrimer-Based Drug Carriers

This compound can serve as the core or a branching unit in the synthesis of dendrimers. The resulting dendrimers possess a well-defined structure with a high density of functional groups on their periphery. These terminal groups can be used to:

-

Conjugate drug molecules: Covalently attaching drugs to the dendrimer surface can improve their solubility, stability, and pharmacokinetic profile.

-

Attach targeting ligands: Functionalizing the dendrimer with ligands that bind to specific receptors on diseased cells can enhance the targeted delivery of the drug, reducing off-target toxicity.

-

Modify surface properties: The surface of the dendrimer can be modified with polymers like polyethylene glycol (PEG) to increase its circulation time in the body and reduce immunogenicity.

The internal cavities of these dendrimers can also encapsulate small drug molecules, providing a means for their solubilization and controlled release.

Stability and Safety Considerations

This compound is a stable crystalline solid under standard laboratory conditions. As a polyhydroxylated amine, it is susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.

From a safety perspective, this compound is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound stands out as a valuable and versatile building block for chemists and drug development professionals. Its well-defined trifunctional structure provides a robust platform for the synthesis of complex macromolecules with tailored properties. The ability to precisely control the architecture and functionality of this compound-based constructs opens up exciting possibilities for the development of next-generation drug delivery systems and other advanced materials. A thorough understanding of its chemical properties, as outlined in this guide, is the first step towards unlocking its full potential in scientific research and therapeutic innovation.

References

- Newkome, G. R.; Moorefield, C. N.; Theriot, K. J. A convenient synthesis of this compound: 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, and 1-azoniapropellane. J. Org. Chem.1988, 53 (24), 5552–5554.

A Comprehensive Technical Guide to Bis-homotris: Synthesis, Properties, and Application in Dendrimer Chemistry

For Immediate Release

[City, State] – January 13, 2026 – As a cornerstone in the construction of complex macromolecular architectures, Bis-homotris has emerged as a critical building block for researchers in materials science and drug development. This in-depth technical guide provides an authoritative overview of its chemical identity, properties, and a detailed protocol for its application in the synthesis of dendritic polymers.

Core Chemical Identity and Properties

This compound, a trifunctional amino-alcohol, serves as a versatile branching monomer in the divergent synthesis of dendrimers and other hyperbranched polymers. Its unique structure allows for the precise, generational growth of macromolecules with a high density of surface functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol | [1] |

| CAS Number | 116747-79-6 | [1] |

| Molecular Formula | C₁₀H₂₃NO₃ | [1] |

| Molecular Weight | 205.29 g/mol | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 220-235 °C at 0.5 mmHg | [1] |

| Density | 1.081 g/cm³ | [1] |

| Synonyms | 4-AMINO-4-(3-HYDROXYPROPYL)-1,7-HEPTANEDIOL, tris(3-hydroxypropyl)aminomethane | [1] |

The Strategic Advantage of this compound in Dendrimer Synthesis

The architectural design of dendrimers relies on the selection of appropriate building blocks that dictate the branching pattern and surface characteristics of the final macromolecule. This compound offers several advantages as a monomer in this context:

-

Trifunctional Nature: The presence of one primary amine and two primary hydroxyl groups allows for a [1→2] branching pattern, which is fundamental to the exponential growth of dendritic structures.

-

Flexibility: The propyl chains connecting the hydroxyl groups to the central nitrogen atom provide a degree of conformational flexibility to the resulting dendrimer, which can be advantageous for encapsulation and drug delivery applications.

-

Hydrophilicity: The multiple hydroxyl groups contribute to the water solubility of the resulting dendrimers, a crucial property for many biomedical applications.

The synthesis of dendrimers is a meticulous process that can be broadly categorized into two main strategies: the divergent method and the convergent method. The divergent approach begins from a central core and builds outwards, generation by generation. Conversely, the convergent method synthesizes the dendritic wedges (dendrons) first, which are then attached to a central core.[2][3] Given the structure of this compound, it is particularly well-suited for the divergent synthesis approach.

Experimental Protocol: Divergent Synthesis of a Generation 1 (G1) Polyester Dendrimer using this compound

This section provides a detailed, step-by-step methodology for the synthesis of a first-generation polyester dendrimer using this compound as the branching monomer and a tricarboxylic acid core. This protocol is adapted from established methods for polyester dendrimer synthesis.

Rationale for Experimental Choices

The chosen synthetic route involves the protection of the amine group of this compound, followed by esterification with a core molecule, and subsequent deprotection to yield the final dendrimer. This approach ensures the selective reaction of the hydroxyl groups and prevents unwanted side reactions involving the amine. The use of a tert-Butyloxycarbonyl (Boc) protecting group is common for amines due to its stability under a range of conditions and its straightforward removal under acidic conditions.[4][5] The esterification is promoted by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), a widely used and efficient coupling system for the formation of esters from alcohols and carboxylic acids.

Materials and Reagents

-

This compound (4-amino-4-(3-hydroxypropyl)heptane-1,7-diol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Synthesis

Step 1: Protection of the Amine Group of this compound

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Boc-protected this compound.

Step 2: Synthesis of the Generation 0 (G0) Dendrimer Core

-

Dissolve 1,3,5-benzenetricarboxylic acid (1 equivalent) and Boc-protected this compound (3.3 equivalents) in anhydrous DCM.

-

Add DMAP (0.3 equivalents) to the solution.

-

Cool the mixture to 0 °C and add a solution of DCC (3.3 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the Boc-protected G0 dendrimer.

Step 3: Deprotection to Yield the Generation 1 (G1) Dendrimer

-

Dissolve the Boc-protected G0 dendrimer in a mixture of DCM and TFA (typically 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with methanol several times to ensure complete removal of TFA.

-

The resulting product is the first-generation (G1) polyester dendrimer with three primary amine surface groups. Further purification can be achieved by dialysis or size exclusion chromatography.[6]

Characterization

The structure and purity of the synthesized dendrimers at each stage should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of each generation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the appearance and disappearance of key functional groups (e.g., N-H, C=O).

-

Mass Spectrometry (e.g., MALDI-TOF or ESI): To determine the molecular weight and assess the monodispersity of the dendrimer.[1]

Visualization of the Synthetic Workflow

The divergent synthesis of the G1 dendrimer can be visualized as a step-wise process, starting from the core and expanding outwards.

Caption: Divergent synthesis workflow for a G1 dendrimer using this compound.

Future Perspectives and Applications

The amine-terminated dendrimers synthesized from this compound are valuable platforms for further functionalization. The primary amine surface groups can be readily conjugated to a wide range of molecules, including:

-

Targeting Ligands: For cell-specific drug delivery in cancer therapy.

-

Imaging Agents: For diagnostic applications.

-

Polyethylene Glycol (PEG) Chains: To improve biocompatibility and circulation time.

The continued exploration of this compound and its derivatives in the design of novel dendritic materials holds significant promise for advancing the fields of nanomedicine, catalysis, and materials science.

References

-

Organic Chemistry Portal. Protective Groups. [Link]

-

ACS Publications. A convenient synthesis of this compound: 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, and 1-azoniapropellane | The Journal of Organic Chemistry. [Link]

-

PubMed. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. [Link]

-

Diva-portal.org. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and. [Link]

-

ResearchGate. Divergent synthesis of dendrimers. [Link]

-

PubMed. Best practices for purification and characterization of PAMAM dendrimer. [Link]

-

NIH. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

-

PubMed Central. Dendrimers: synthesis, applications, and properties. [Link]

-

ResearchGate. The principle of the divergent synthesis of dendrimers. [Link]

-

MDPI. Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. [Link]

-

Studylib. Protecting Groups: Hydroxyl & Amino - Organic Chemistry. [Link]

-

NIH. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]

-

SciSpace. Amino Acid-Protecting Groups. [Link]

Sources

- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective Groups [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Best practices for purification and characterization of PAMAM dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol, a unique triol amine with potential applications in materials science and drug development. The primary focus is a detailed exposition of the established multi-step synthesis, beginning with foundational starting materials and progressing through key chemical transformations. Each step is elucidated with a focus on the underlying chemical principles and causality behind the experimental choices. Furthermore, this guide explores potential alternative synthetic strategies, offering researchers a broader perspective on accessing this intricate molecule. Detailed experimental protocols, purification techniques for managing highly polar intermediates, and characterization data are provided to equip researchers with the necessary knowledge for the successful synthesis and validation of this target compound.

Introduction

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol, also known by the trivial name "bis-homotris," is a fascinating molecule characterized by a central tertiary amine substituted with three identical hydroxypropyl chains. This symmetrical, tri-functional structure imparts unique properties, making it a molecule of interest for researchers in various fields, including polymer chemistry, as a building block for dendrimers and other complex architectures, and in medicinal chemistry, as a scaffold for drug design. The presence of both a basic amino group and three primary hydroxyl groups offers multiple points for further functionalization, allowing for the creation of a diverse array of derivatives.

The synthesis of this molecule, however, presents several challenges due to its high polarity and the need for controlled construction of the quaternary carbon center. This guide aims to provide a detailed, practical, and scientifically grounded resource for researchers, scientists, and drug development professionals interested in the synthesis of this and structurally related compounds.

Established Synthetic Route: A Step-by-Step Analysis

The most well-documented synthesis of 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol was reported by Newkome and coworkers. This linear synthesis builds the carbon skeleton through a series of Michael additions, followed by reduction of nitrile and nitro functionalities to yield the final amino-triol.

Overall Synthetic Scheme

Caption: Established synthetic route to 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol.

Step 1 & 2: Tandem Michael Addition for Carbon Skeleton Assembly

The synthesis commences with the construction of the central quaternary carbon atom bearing the nitro group. This is achieved through a tandem Michael addition of nitromethane to two equivalents of acrylonitrile.

Causality of Experimental Choices:

-

Michael Donor and Acceptor: Nitromethane serves as an excellent Michael donor due to the acidity of the α-protons, which are activated by the electron-withdrawing nitro group. Acrylonitrile is a reactive Michael acceptor.

-

Base Catalyst: A basic catalyst, such as a phase transfer catalyst (e.g., tetrabutylammonium chloride) in a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide), is employed to deprotonate the nitromethane, generating the nucleophilic nitronate anion.[1] The use of a phase transfer catalyst facilitates the reaction between the aqueous base and the organic reactants.

-

Stoichiometry and Control: Careful control of the stoichiometry is crucial to favor the formation of the desired tris-adduct, 4-(2-cyanoethyl)-4-nitroheptanedinitrile. Using an excess of acrylonitrile can lead to polymerization.[2]

Experimental Protocol: Synthesis of 4-(2-Cyanoethyl)-4-nitroheptanedinitrile

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add nitromethane (1.0 equivalent) and acrylonitrile (3.0 equivalents).

-

Solvent and Catalyst: Add dichloromethane as the organic solvent and an aqueous solution of sodium hydroxide (e.g., 0.025 M). Introduce a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium chloride (1-5 mol%).[3]

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer with a saturated solution of ammonium chloride to neutralize any remaining base, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value/Condition |

| Reactants | Nitromethane, Acrylonitrile |

| Stoichiometry | 1 : 3 (Nitromethane : Acrylonitrile) |

| Catalyst | Phase Transfer Catalyst (e.g., TBAC) |

| Solvent System | Dichloromethane / Aqueous NaOH |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC/GC |

| Purification | Silica Gel Column Chromatography |

Step 3: Reduction of Nitriles to Primary Alcohols

The three nitrile functionalities of the intermediate are simultaneously reduced to primary alcohols.

Causality of Experimental Choices:

-

Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation. Borane is a relatively mild reducing agent that selectively reduces nitriles and carboxylic acids to alcohols, while being less reactive towards other functional groups that might be present.[4][5] The use of a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could also be effective but might require more stringent anhydrous conditions.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at room temperature or with gentle heating to ensure complete reduction.[4]

-

Work-up: The reaction is quenched by the careful addition of an alcohol (e.g., methanol) to decompose the excess borane, followed by an acidic work-up to hydrolyze the intermediate borate esters and liberate the free hydroxyl groups.

Experimental Protocol: Synthesis of 4-Nitro-4-(3-hydroxypropyl)heptane-1,7-diol

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(2-cyanoethyl)-4-nitroheptanedinitrile (1.0 equivalent) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (a slight excess, e.g., 3.3 equivalents of BH₃) dropwise, maintaining the temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. After gas evolution ceases, add an aqueous acid solution (e.g., 1 M HCl) and stir for an additional period to hydrolyze the borate esters.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude triol may be purified by flash chromatography on silica gel, although its high polarity can make this challenging.

| Parameter | Value/Condition |

| Reactant | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile |

| Reducing Agent | Borane-Tetrahydrofuran Complex (BH₃·THF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Reaction Time | Several hours (monitored by TLC/IR) |

| Purification | Flash Chromatography on Silica Gel |

Step 4: Reduction of the Nitro Group to the Primary Amine

The final step in this synthetic sequence is the reduction of the tertiary nitro group to the target primary amine.

Causality of Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation is the method of choice for this transformation. Raney Nickel is a particularly effective catalyst for the reduction of aliphatic nitro compounds.[6][7] It is often preferred over palladium on carbon (Pd/C) for substrates where dehalogenation of aromatic halides is a concern, although not relevant in this specific synthesis.[7]

-

Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source for catalytic hydrogenation. Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate in the presence of Raney Nickel can also be employed, offering a potentially more convenient setup.[6][8]

-

Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere. The pressure of hydrogen can vary from atmospheric pressure to higher pressures in a hydrogenation apparatus.

-

Safety Considerations: Raney Nickel is pyrophoric when dry and must be handled with care, typically as a slurry in water or ethanol.

Experimental Protocol: Synthesis of 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol

-

Reaction Setup: In a hydrogenation flask, dissolve 4-nitro-4-(3-hydroxypropyl)heptane-1,7-diol (1.0 equivalent) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (as a slurry in the solvent).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

-

Reaction Execution: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC indicates the disappearance of the starting material.

-

Work-up: Carefully vent the hydrogen and purge the system with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol is a highly polar, often crystalline solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

| Parameter | Value/Condition |

| Reactant | 4-Nitro-4-(3-hydroxypropyl)heptane-1,7-diol |

| Reducing Agent | Raney Nickel / H₂ (or Formic Acid) |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric or higher (e.g., 50 psi) |

| Purification | Recrystallization |

Alternative Synthetic Strategies

While the Newkome synthesis is well-established, it is beneficial for researchers to consider alternative approaches that may offer advantages in terms of convergency, protecting group strategies, or the use of different starting materials.

Convergent Approach via a Grignard Reaction

A convergent synthesis could potentially offer a more efficient route by preparing key fragments separately and then combining them. One such hypothetical approach could involve the reaction of a Grignard reagent derived from a protected 3-halopropanol with a suitable electrophile.

Caption: A hypothetical convergent synthetic route using a Grignard reaction.

Key Considerations for this Approach:

-

Protecting Groups: The hydroxyl group of the 3-halopropanol must be protected with a group that is stable to the strongly basic and nucleophilic Grignard reagent. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), would be suitable choices.[9][10]

-

Electrophile: A central electrophile capable of reacting with three equivalents of the Grignard reagent is required. Triethyl orthoformate could potentially serve this role, leading to a protected triol intermediate after acidic workup.

-

Introduction of the Amino Group: The tertiary alcohol formed would then need to be converted to the corresponding amine. This could be achieved through a variety of methods, such as a Ritter reaction followed by hydrolysis, or conversion to a leaving group and subsequent displacement with an amine equivalent.

-

Deprotection: The final step would involve the removal of the protecting groups from the hydroxyl functionalities.

While this route is conceptually more convergent, it presents its own set of challenges, including the potential for side reactions during the Grignard reaction and the multi-step process required to introduce the amino group.

Reductive Amination Approach

Another potential strategy could involve the reductive amination of a suitable tri-ketone precursor with an ammonia source.

Caption: A hypothetical synthetic route via reductive amination.

Key Considerations for this Approach:

-

Synthesis of the Tri-ketone: The primary challenge of this route lies in the synthesis of the heptane-1,4,7-trione precursor. This would likely require a multi-step synthesis itself.

-

Reductive Amination Conditions: The reductive amination would need to be carefully optimized to favor the formation of the tertiary amine over primary or secondary amines. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is common in reductive aminations as they selectively reduce the iminium ion intermediate in the presence of the ketone.[4]

-

Stereochemistry: This route would likely produce a racemic mixture of the final product.

Purification and Characterization

The high polarity of 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol and its synthetic intermediates presents significant challenges for purification.

Purification Techniques

-

Recrystallization: For the final product, which is often a crystalline solid, recrystallization is the preferred method of purification. A mixed solvent system, such as ethanol/ether or methanol/acetone, can be effective.

-

Column Chromatography: While challenging, column chromatography on silica gel can be used for the purification of intermediates. Due to the high polarity of the compounds, highly polar eluent systems are required, often containing methanol or ethanol in dichloromethane or ethyl acetate. The addition of a small amount of a base like triethylamine to the eluent can help to reduce tailing of the amino-containing compounds on the acidic silica gel.

-

Ion-Exchange Chromatography: For the final amino-triol, ion-exchange chromatography can be a powerful purification technique.[11] By utilizing a cation-exchange resin, the basic amino compound can be retained on the column while neutral impurities are washed away. Elution is then achieved by using a buffer with a high salt concentration or by changing the pH.

Characterization

The structure of 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol and its intermediates should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations for 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol |

| ¹H NMR (Proton NMR) | Signals corresponding to the methylene groups of the hydroxypropyl chains. The protons α to the hydroxyl groups would appear as a triplet around 3.5-3.7 ppm. The protons α to the nitrogen would be deshielded and appear as a triplet. The central methylene groups would appear as a multiplet. A broad singlet for the -OH and -NH₂ protons would also be present, which would be exchangeable with D₂O. |

| ¹³C NMR (Carbon NMR) | A signal for the quaternary carbon atom attached to the nitrogen. Signals for the three sets of methylene carbons in the hydroxypropyl chains. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations just below 3000 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the compound. |

Conclusion

The synthesis of 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol, while challenging, is a feasible endeavor for a well-equipped organic chemistry laboratory. The established route via tandem Michael addition and subsequent reductions provides a reliable pathway to this unique aminotriol. This guide has aimed to provide not only the "how" but also the "why" behind the experimental choices, empowering researchers to troubleshoot and adapt these procedures. The exploration of alternative synthetic strategies, while theoretical, is intended to stimulate further research and the development of more efficient and convergent routes to this and other complex, highly functionalized molecules. With a careful approach to the synthesis, purification, and characterization, researchers can successfully access this valuable building block for a wide range of applications.

References

- Reddy, G. S., & Rao, G. V. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

- Papp, A., & Keglevich, G. (2018). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2024). Protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

-

Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

- Sessler, J. L., et al. (1993). Accelerated reduction of organic substances with boranes. Inorganic Chemistry, 32(14), 3175-3177.

- Ram, S., & Ehrenkaufer, R. E. (1984). A mild, rapid, and convenient method for the reduction of borane-ammonia with titanium tetrachloride. Tetrahedron Letters, 25(32), 3415-3418.

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

- Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic medium. Journal de la Société Chimique de Tunisie, 11, 37-43.

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

PubChem. (n.d.). 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 2). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

- Leconte, N., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.

-

ResearchGate. (n.d.). Synthetic route to amino- and carboxyl-substituted unnatural amino acids. Retrieved from [Link]

-

Wikipedia. (2024). Anion-exchange chromatography. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]

- Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Egyptian Journal of Chemistry, 65(12), 1-8.

- Knecht, R., & Chang, J. Y. (1986). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 159(2), 291-297.

-

ResearchGate. (n.d.). Synthetic approaches to 5‐Amino 1,2,3‐triazoles and their derivatives. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]

- Lyutenko, N. V., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids, 56(1), 1-11.

-

PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

-

YouTube. (2022, March 16). Ion exchange chromatography protein purification and isoelectric point (pI). Retrieved from [Link]

-

PubMed Central. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-nitro-4'-((2-cyanoethyl)(2-benzoyloxyethyl)amino)azobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,7-Heptanediol. Retrieved from [Link]

Sources

- 1. sctunisie.org [sctunisie.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-homotris: Molecular Structure, Synthesis, and Applications in Dendrimer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Architectural Element in Nanoscience

In the landscape of nanotechnology and macromolecular engineering, the pursuit of precisely defined structures is paramount. These structures form the bedrock of advanced materials with tailored functionalities, particularly in the realm of drug delivery and diagnostics. This technical guide focuses on a pivotal, yet often overlooked, building block: Bis-homotris. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a deeper understanding of the causality behind the synthesis and the strategic importance of this unique aminotriol in the construction of complex dendritic architectures. This document is designed to be a self-validating resource, grounded in authoritative references, to empower researchers in their quest to design and synthesize next-generation nanomaterials.

Molecular Structure and Chemical Formula of this compound

This compound, systematically known as 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol, is a unique aliphatic aminotriol. Its structure is characterized by a central quaternary carbon atom bonded to an amino group and three identical 3-hydroxypropyl chains.

Chemical Formula: C₁₀H₂₃NO₃[1]

Molecular Weight: 205.29 g/mol [1]

IUPAC Name: 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol[1]

CAS Number: 116747-79-6[1]

The molecular architecture of this compound is inherently symmetrical. The central quaternary carbon atom is a chiral center, meaning that this compound can exist as a pair of enantiomers. However, the common synthesis routes typically yield a racemic mixture, and the separation of enantiomers is not commonly reported in the literature, likely due to the primary application of this molecule as a scaffolding unit where the chirality of this specific center may not be critical for the overall function of the resulting macromolecule.

Experimental Protocol: A Step-by-Step Methodology

The following protocol is a detailed interpretation based on the seminal work by Newkome and Shreiner. [2]The causality behind each step is explained to provide a deeper understanding of the synthetic choices.

Step 1: Michael Addition of Nitromethane to Acrylonitrile

The synthesis begins with the base-catalyzed Michael addition of nitromethane to three equivalents of acrylonitrile. This reaction constructs the central quaternary carbon with three appended propionitrile groups.

-

Rationale: Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nitrile group. The acidic proton of nitromethane is readily abstracted by a base to form a nucleophilic carbanion that attacks the β-carbon of acrylonitrile. The use of a phase-transfer catalyst can be beneficial in this step to facilitate the reaction between the aqueous and organic phases.

Step 2: Hydrolysis of the Nitriles to Carboxylic Acids

The resulting trinitrile is then subjected to acidic hydrolysis to convert the three nitrile groups into carboxylic acids.

-

Rationale: Strong acidic conditions are required to ensure the complete hydrolysis of the sterically hindered neopentyl-like nitrile groups. This step is crucial as the carboxylic acid functionality is a precursor to the primary alcohols.

Step 3: Esterification of the Carboxylic Acids

The triacid is then esterified, for example, through reaction with an alcohol in the presence of an acid catalyst.

-

Rationale: Esterification is performed to protect the carboxylic acid groups and to facilitate the subsequent reduction step. Simple esters like methyl or ethyl esters are commonly used.

Step 4: Reduction of the Esters and the Nitro Group

This is a critical step where the three ester groups and the nitro group are reduced. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). A two-step approach can also be employed, where the esters are first reduced, followed by the reduction of the nitro group. For instance, the esters can be reduced with BH₃, and the nitro group can be subsequently reduced via catalytic hydrogenation using a catalyst like Raney Nickel. [2]

-

Rationale: The choice of reducing agent is critical. LiAlH₄ is a very powerful and non-selective reducing agent that will reduce both esters and the nitro group. Borane is a milder reducing agent that is particularly effective for the reduction of carboxylic acids and esters. Catalytic hydrogenation is a standard method for the reduction of nitro groups to amines and is often preferred for its cleaner reaction profile compared to metal hydride reductions.

Step 5: Work-up and Purification

The final product, this compound, is isolated and purified using standard laboratory techniques such as extraction, crystallization, or chromatography.

-

Rationale: The work-up procedure is designed to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method will depend on the physical properties of this compound and the impurities present.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO₃ | [1] |

| Molecular Weight | 205.29 g/mol | [1] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | 220-235 °C at 0.5 mmHg | [3] |

| Appearance | White crystalline powder | - |

| Solubility | Soluble in water and polar organic solvents | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the hydroxypropyl chains and a broad signal for the amine and hydroxyl protons. The integration of these signals would confirm the ratio of the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the methylene carbons in the propyl chains, and the carbon bearing the hydroxyl group.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (broad band around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (or a protonated molecular ion peak) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Core Application: A Building Block for Dendrimers

The primary and most significant application of this compound is as a foundational building block in the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture.

The "Newkome" Dendrimers

George R. Newkome and his group extensively utilized this compound to synthesize a family of dendrimers often referred to as "Newkome-type" dendrimers or "arborols". [2]In this synthetic approach, the three hydroxyl groups of this compound serve as branching points for the next "generation" of the dendrimer.

The iterative process of activating the terminal hydroxyl groups and reacting them with more building blocks allows for the precise, layer-by-layer construction of dendrimers with a predictable number of surface functional groups.

Applications of this compound-Derived Dendrimers in Drug Development

While this compound itself is not reported to have direct therapeutic applications, the dendrimers constructed from it have significant potential in drug development due to their unique properties:

-

Drug Delivery: The well-defined interior cavities of these dendrimers can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. The surface functional groups can be modified to attach targeting ligands, enabling the specific delivery of drugs to cancer cells or other diseased tissues, thereby reducing systemic toxicity.

-

Gene Delivery: The cationic surface of modified dendrimers can effectively complex with negatively charged nucleic acids (like DNA and siRNA), protecting them from degradation and facilitating their entry into cells for gene therapy applications.

-

Diagnostics and Imaging: The surface of these dendrimers can be functionalized with imaging agents (e.g., fluorescent dyes, MRI contrast agents) to create targeted diagnostic tools for the early detection of diseases.

Conclusion and Future Perspectives

This compound, with its unique trifunctional and symmetrical structure, stands as a testament to the importance of well-designed molecular building blocks in the advancement of materials science. Its role in the pioneering work of Newkome on dendrimers has paved the way for the development of sophisticated nanostructures with significant potential in medicine. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is the first step toward harnessing the power of dendritic architectures for creating more effective and targeted therapies and diagnostics. The continued exploration of stereoselective syntheses of this compound and the development of novel dendrimers based on this core will undoubtedly lead to new and exciting advancements in the field.

References

-

Newkome, G. R.; Shreiner, C. A convenient synthesis of this compound: 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, and 1-azoniapropellane. The Journal of Organic Chemistry, 1988, 53(23), 5552-5554. Available online: [Link]

Sources

solubility of Bis-homotris in different solvents

An In-depth Technical Guide to the Solubility of Bis-homotris

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol, is a trifunctional primary amine with a unique molecular architecture that lends itself to applications in dendrimer synthesis, drug delivery systems, and as a versatile building block in organic chemistry.[1][2] A fundamental understanding of its solubility profile across a range of solvents is critical for its effective application, from reaction engineering to formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its qualitative and quantitative assessment, and a framework for interpreting the resulting data.

Introduction to this compound: A Molecule of Interest

This compound (CAS 116747-79-6) is a polar, aliphatic amino-triol.[3] Its structure is characterized by a central tertiary carbon atom bonded to a primary amine and three hydroxypropyl arms. This high density of polar functional groups—a primary amine and three hydroxyl groups—capable of acting as both hydrogen bond donors and acceptors dictates its physicochemical properties.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₂₃NO₃[1]

-

Molecular Weight: 205.29 g/mol [3]

-

Structure: A central amine with three radiating arms, each terminating in a hydroxyl group.

The presence of these functional groups suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding. Understanding the precise solubility is paramount for researchers designing synthetic routes or formulating this compound-containing systems, as it directly impacts reaction kinetics, purification strategies, and the bioavailability of derivative compounds in drug development contexts.[6][7]

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[8] For this compound, the key factors influencing its solubility are polarity, hydrogen bonding capacity, and the potential for acid-base chemistry.

-

Polarity and Hydrogen Bonding: The three hydroxyl (-OH) groups and the primary amine (-NH₂) group make this compound a highly polar molecule. It can readily form hydrogen bonds with polar protic solvents like water, methanol, and ethanol. This is analogous to the high water solubility of Tris buffer, a structurally related compound widely used in biochemical applications.[9][10]

-

Acid-Base Interactions: The primary amine group (pKa typically around 9-10) can be protonated in acidic conditions to form an ammonium salt. This salt formation dramatically increases the polarity and, therefore, the aqueous solubility. Consequently, this compound is expected to exhibit enhanced solubility in dilute aqueous acids compared to neutral water.[11][12]

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. This relationship should be experimentally verified for each solvent system.

The following diagram illustrates the interaction of this compound with different solvent types based on the "like dissolves like" principle.

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility profile. This involves both a preliminary qualitative assessment and a rigorous quantitative measurement.

Materials and Equipment

-

Solute: this compound, purity >97%

-

Solvents: A range of analytical grade solvents should be tested, including:

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Low Polarity/Nonpolar: Dichloromethane, Ethyl Acetate, Toluene, Hexane

-

Aqueous Buffers: 5% HCl, 5% NaOH[13]

-

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, calibrated thermometer, filtration apparatus (0.45 µm PTFE or nylon syringe filters), volumetric flasks, pipettes, and an appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR).

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid classification of solubility.

Procedure:

-

Weigh approximately 25 mg of this compound into a small test tube or vial.[13]

-

Add 0.75 mL of the selected solvent in 0.25 mL increments.[13]

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Record observations using standardized terms:

-

Very Soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely after agitation.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[12]

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[12]

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (0.45 µm) and dispense the filtrate into a clean vial. This step is critical to remove any undissolved microparticles.[12]

-

Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The following flowchart outlines the comprehensive workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Expected Solubility Profile and Data Presentation

While specific experimental data is proprietary to the testing laboratory, a predicted solubility profile can be inferred from the molecular structure. The data obtained from the quantitative analysis should be tabulated for clear comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Template for Experimental Data)

| Solvent Class | Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Polar Protic | Water | 10.2 | e.g., Very Soluble | Record experimental value |

| Methanol | 5.1 | e.g., Very Soluble | Record experimental value | |

| Ethanol | 4.3 | e.g., Soluble | Record experimental value | |

| Polar Aprotic | DMSO | 7.2 | e.g., Soluble | Record experimental value |

| DMF | 6.4 | e.g., Slightly Soluble | Record experimental value | |

| Low Polarity | Dichloromethane | 3.1 | e.g., Insoluble | Record experimental value |

| Nonpolar | Toluene | 2.4 | e.g., Insoluble | Record experimental value |

| Hexane | 0.1 | e.g., Insoluble | Record experimental value | |

| Aqueous Acid | 5% HCl (aq) | - | e.g., Very Soluble | Record experimental value |

| Aqueous Base | 5% NaOH (aq) | - | e.g., Very Soluble | Record experimental value |

Applications and Implications in Research and Development

The solubility data of this compound is crucial for several applications:

-

Synthetic Chemistry: Choosing an appropriate solvent is critical for controlling reaction rates, yields, and purity. A solvent that fully dissolves this compound and other reactants ensures a homogeneous reaction medium.

-

Drug Development: For this compound derivatives being considered as active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.[14] Poor aqueous solubility often requires complex formulation strategies.

-

Biochemical Applications: In applications analogous to Tris buffers, high aqueous solubility is a prerequisite.[15] Understanding the solubility limit is essential for preparing stock solutions and buffers of desired concentrations.

Conclusion

This compound is a highly functional molecule with significant potential in various scientific fields. Its solubility is dominated by its polar amine and hydroxyl groups, predicting high solubility in polar protic solvents and acidic aqueous solutions. This guide provides the theoretical basis and practical, self-validating protocols for researchers to rigorously determine the solubility profile of this compound. The resulting data will empower scientists to optimize its use in synthesis, formulation, and other advanced applications, accelerating innovation and discovery.

References

- Determin

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- This compound Formula - ECHEMI.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Video: Determining the Solubility Rules of Ionic Compounds - JoVE.

- Why is good water solubility required for Tris buffer powder dissolution.

- Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific.

- How does Tris buffer work? And few general questions about buffers in general. : r/Biochemistry - Reddit.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- CAS 116747-79-6 this compound - Alfa Chemistry.

- This compound | 116747-79-6 - ChemicalBook.

- Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals.

- What are the characteristics of Tris solutions? - Blog - HUI BAI YI.

- This compound CAS#: 116747-79-6 - ChemicalBook.

- A convenient synthesis of this compound: 4-amino-4-[1-(3-hydroxypropyl)

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.

- Solvent Miscibility Table - Sigma-Aldrich.

- Biochemistry in Perspective Series: Biochemistry and its Applic

- How Does Biochemistry Influence Drug Development? - AZoLifeSciences.

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 116747-79-6 [chemicalbook.com]

- 5. This compound CAS#: 116747-79-6 [amp.chemicalbook.com]

- 6. byarcadia.org [byarcadia.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. youtube.com [youtube.com]

- 9. Why is good water solubility required for Tris buffer powder dissolution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. What are the characteristics of Tris solutions? - Blog [hbynm.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to High-Purity Bis-homotris: Sourcing, Quality Control, and Applications for the Research Professional

This technical guide provides an in-depth exploration of Bis-homotris (CAS 116747-79-6), a specialized aminotriol of interest in various scientific disciplines. For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount, directly impacting experimental reproducibility and the integrity of results. This document serves as a comprehensive resource on high-purity this compound, covering its commercial availability, robust quality control methodologies, and key applications, with a particular focus on its emerging role in structural biology.

Introduction to this compound: A Unique Aminotriol

This compound, chemically known as 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol, is a tertiary amine with three hydroxyl groups. Its structure, distinct from the more common Bis-Tris buffer, offers unique properties that make it a subject of interest for specialized applications. The presence of the hydroxyl groups enhances its solubility in aqueous solutions, a critical feature for a biological buffer.

The importance of high purity in a compound like this compound cannot be overstated. Impurities, which can include residual solvents, starting materials from synthesis, or degradation products, can have significant, often unforeseen, effects on experimental systems. For instance, trace metal impurities can inhibit enzymatic reactions, while reactive organic impurities can lead to protein modification, compromising downstream analyses. Therefore, a thorough understanding of the purity profile of this compound is essential for its effective use.

Commercial Landscape: The Challenge of Sourcing High-Purity this compound

A survey of the current market for this compound reveals that while the compound is available from several chemical suppliers, sourcing material with a purity exceeding 99% can be a significant challenge. Most commercial offerings are of a standard research-grade, typically with purities in the range of 95-97%. This landscape necessitates a diligent approach to supplier selection and a robust in-house quality control process if higher purity is required for a specific application.

Below is a comparative table of representative commercial suppliers of this compound. It is crucial to note that these suppliers are often listed in chemical directories, and it is recommended to contact them directly to inquire about the availability of higher purity batches or custom synthesis options.

| Supplier | Chemical Name | CAS Number | Reported Purity |

| Alfa Chemistry | This compound | 116747-79-6 | 96%[1] |

| Sigma-Aldrich | 4-Amino-4-(3-hydroxypropyl)-1,7-heptanediol | 116747-79-6 | 97% |

| BOC Sciences | 4-Amino-4-(3-hydroxypropyl)-1,7-heptanediol | 116747-79-6 | Inquiry recommended[] |

| BLDpharm | 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol | 116747-79-6 | Inquiry recommended[3] |

| LookChem | 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol | 116747-79-6 | 97% listed from various suppliers |

Given the limited availability of high-purity this compound, researchers may need to consider custom synthesis for applications demanding the highest quality material. Several companies specialize in custom synthesis of complex organic molecules and can produce this compound to specific purity requirements.[4]

The Foundational Role of Synthesis in Purity

The purity of a chemical compound is intrinsically linked to its synthetic route. A well-defined and controlled synthesis process is the first step in achieving high purity. A notable and convenient synthesis of this compound was reported by Newkome et al. in The Journal of Organic Chemistry.[5] This four-step, high-yield route provides a practical pathway to obtaining the compound and serves as a valuable reference for understanding the potential impurities that may arise.

A diagram of the synthetic pathway is presented below:

Caption: Synthetic pathway for this compound.

Understanding this synthesis allows researchers to anticipate potential impurities, such as unreacted starting materials or by-products from incomplete reactions, and to develop appropriate analytical methods for their detection.

Quality Control and Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound requires a suite of analytical techniques. While a supplier's Certificate of Analysis (CoA) provides initial information, independent verification is often warranted for sensitive applications. The following diagram illustrates a comprehensive workflow for the quality control of high-purity this compound.

Caption: Quality control workflow for high-purity this compound.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining the purity of organic compounds. A well-developed HPLC method can separate this compound from its impurities, allowing for accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound and identifying any organic impurities.

-

Mass Spectrometry (MS): MS provides an accurate determination of the molecular weight, further confirming the identity of the compound.

-

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which should correspond to the theoretical values for this compound.

-

Karl Fischer Titration: This is the standard method for quantifying the water content in a sample, which is a common impurity.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For applications that are sensitive to metal ions, ICP-MS can detect and quantify trace metal impurities at very low levels.

Applications in Research and Drug Development

The unique structural features of this compound suggest its utility in specific scientific domains. While its application is not as widespread as that of other common buffers, its documented use in crystallography highlights its potential.

A Promising Candidate for Macromolecular Crystallography

The successful determination of the crystal structure of this compound itself indicates its ability to form well-ordered crystalline lattices.[1] This property is highly desirable for molecules used in protein crystallization. Buffers and other small molecules in crystallization screens can play a crucial role in promoting crystal contacts and stabilizing the crystal lattice. The flexible, hydroxyl-rich structure of this compound may allow it to act as a "molecular glue," facilitating interactions between protein molecules and promoting the formation of high-quality crystals suitable for X-ray diffraction.

While not yet a common component in commercial crystallization screens, its properties make it an intriguing candidate for custom screening, particularly for challenging protein targets. Researchers may consider incorporating this compound into their screening strategies, especially when conventional buffers have failed to yield suitable crystals.